Tetramethylammonium triacetoxyborohydride

Description

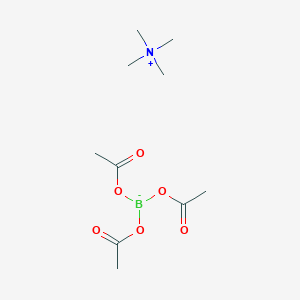

Structure

2D Structure

Properties

InChI |

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSJBUUORJFGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346573 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109704-53-2 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetramethylammonium Triacetoxyborohydride

Conventional Synthetic Routes to Acyloxyborohydrides

The synthesis of acyloxyborohydrides, including the tetramethylammonium (B1211777) salt, primarily relies on the reaction of a borohydride (B1222165) with a carboxylic acid. This reaction can be controlled to produce mono-, di-, or triacyloxyborohydride species.

The standard laboratory-scale synthesis of tetramethylammonium triacetoxyborohydride (B8407120) involves the direct reaction of tetramethylammonium borohydride with acetic acid. This process is a protonolysis reaction where the hydride ions of the borohydride are sequentially replaced by acetate (B1210297) groups.

Key parameters for this synthesis include the use of an inert solvent, such as benzene (B151609) or toluene, which helps to facilitate the removal of the hydrogen gas byproduct. A stoichiometric ratio of 1:3 of tetramethylammonium borohydride to acetic acid is crucial to ensure the complete formation of the tri-substituted product. The reaction is typically conducted at room temperature (approximately 25°C) to minimize potential side reactions. An optimized protocol using stoichiometric amounts of acetic acid in benzene has been shown to reduce the reaction time from 24 hours to between 6 and 8 hours.

Reaction Parameters for Synthesis:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Tetramethylammonium borohydride, Acetic Acid | Formation of the triacetoxyborohydride anion. |

| Stoichiometry | 1:3 (Borohydride:Acetic Acid) | Ensures complete substitution of hydrides with acetate groups. |

| Solvent | Benzene or Toluene | Inert medium that facilitates hydrogen gas removal. |

| Temperature | Room Temperature (25°C) | Minimizes side reactions. |

For many synthetic applications, tetramethylammonium triacetoxyborohydride can be generated in situ. This method avoids the need to isolate and store the often moisture-sensitive reagent. While detailed protocols for the in situ generation of the tetramethylammonium salt are less common in the literature than for its sodium counterpart, the principle remains the same. The related sodium triacetoxyborohydride is readily prepared in situ from sodium borohydride and acetic acid in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). sciencemadness.orgsciencemadness.org

In practice, the in situ generation for reactions like the stereoselective reduction of β-hydroxy ketones involves adding the this compound reagent to a solution containing the substrate in a mixture of solvents such as acetonitrile (B52724) and acetic acid. mdma.ch This approach is particularly useful for reactions conducted at low temperatures.

Purification and Characterization Techniques of the Compound

Ensuring the purity of this compound is critical for its performance as a selective reducing agent. Following synthesis, the crude product is subjected to purification and subsequent characterization to confirm its identity and purity.

The crude product, typically a white solid, can be purified through a series of washing and drying steps. Washing the solid with freshly distilled diethyl ether (Et₂O) is effective for removing any residual acetic acid. Subsequent drying under a vacuum overnight yields a free-flowing powder with a purity generally exceeding 90%.

For applications demanding higher purity, such as in the synthesis of pharmaceutical intermediates, recrystallization is employed. Suitable solvents for recrystallization include dry acetonitrile or ethyl acetate. This process effectively removes trace impurities, leading to a product with a purity of ≥99.9%.

A combination of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy is used to confirm the structure, with characteristic peaks appearing at δ 1.8–2.1 ppm for the acetate methyl groups and at δ 3.0–3.2 ppm for the N-methyl groups of the tetramethylammonium cation. It is also a valuable tool to confirm the absence of unreacted starting materials.

¹¹B NMR spectroscopy is particularly useful for distinguishing between three- and four-coordinate boron hydrides. The ¹¹B chemical shift for this compound is observed at approximately 0.71 ppm, which is consistent with a tetracoordinate boron center. mdma.ch This technique can be used to monitor the progress of reactions involving the reagent. mdma.ch

Infrared (IR) Spectroscopy : IR spectroscopy provides confirmation of key functional groups. A characteristic B-H stretching vibration is observed in the range of 2100–2200 cm⁻¹, and the acetate carbonyl (C=O) stretch appears around 1700 cm⁻¹.

Elemental Analysis : While attempts to develop direct analytical techniques like elemental analysis have been reported as challenging for related compounds, it remains a standard method for verifying the empirical formula of a pure sample. researchgate.net

Spectroscopic Data for this compound:

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 1.8–2.1 ppm (acetate CH₃), δ 3.0–3.2 ppm (N-CH₃) | |

| ¹¹B NMR | δ 0.71 ppm | mdma.ch |

| IR | 2100–2200 cm⁻¹ (B-H stretch), ~1700 cm⁻¹ (C=O stretch) | |

Handling and Storage Protocols for Stability and Purity

This compound is a moisture-sensitive and pyrophoric compound, necessitating careful handling and storage to maintain its stability and purity.

Handling : All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using dry solvents and appropriate flame-resistant personal protective equipment. This includes wearing protective gloves and eye protection. fishersci.co.uk In case of skin contact, the affected area should be washed with plenty of water. fishersci.co.uk

Storage : To prevent degradation from moisture, the compound must be stored in a tightly sealed container in a dry place. fishersci.co.uk It is recommended to store the reagent under an inert gas. fishersci.co.uk While some sources suggest storage in a desiccator at room temperature, others recommend a cooler environment of 2–8°C, as thermogravimetric analysis (TGA) has shown that the compound begins to decompose at temperatures above 98°C. For stock solutions, storage at -20°C for up to one month or at -80°C for up to six months is advised, with the solution stored in separate packages to avoid repeated freeze-thaw cycles. glpbio.com

Reaction Mechanisms and Mechanistic Investigations

Fundamental Principles of Hydride Delivery in Acyloxyborohydrides

The reactivity of acyloxyborohydrides like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is distinct from that of simpler reagents such as sodium borohydride (B1222165). The electron-withdrawing nature of the acetoxy groups moderates the reactivity of the borohydride, making it a milder and more selective reducing agent. organic-chemistry.org This attenuated reactivity is crucial, as it allows for a sequence of events where the reagent first coordinates with the substrate before reduction occurs, rather than a direct, uncontrolled reaction with the carbonyl group.

The reduction process is initiated by a ligand exchange on the boron atom. In the presence of an acid catalyst, such as acetic acid, one of the acetate (B1210297) groups on the triacetoxyborohydride anion is exchanged for the hydroxyl group of the β-hydroxy ketone substrate. researchgate.netyoutube.com This step is critical as it tethers the hydride source directly to the substrate molecule. youtube.com Ketones that lack a suitably positioned hydroxyl group are not reduced by tetramethylammonium triacetoxyborohydride, highlighting the necessity of this initial substrate-reagent association. researchgate.net The acidic conditions facilitate this exchange by protonating an acetate ligand, making it a better leaving group.

Following the ligand exchange, a key intermediate is formed: an alkoxydiacetoxyborohydride. researchgate.net In this species, the boron atom is covalently linked to the oxygen of the substrate's hydroxyl group. This intermediate is primed for the subsequent reduction step. The formation of this intermediate brings the hydride donor (the B-H bond) into close proximity with the electrophilic carbonyl carbon that is targeted for reduction. researchgate.netyoutube.com

Intramolecular Hydride Delivery in β-Hydroxy Ketone Reductions

The defining feature of the reduction is the intramolecular nature of the hydride transfer. Once the alkoxydiacetoxyborohydride intermediate is formed, the hydride is delivered from the boron atom to the carbonyl carbon within the same molecule. researchgate.netwikipedia.org This internal delivery is highly organized and is the basis for the high diastereoselectivity observed in these reactions. wikipedia.org

The stereochemical outcome of the reduction is rationalized by a chair-like, six-membered ring transition state, analogous to the Zimmerman-Traxler model used to explain stereoselectivity in aldol (B89426) reactions. wikipedia.orgharvard.edu This transition state involves the boron atom, the oxygen from the substrate's alcohol, the carbon of the alcohol, the carbon backbone between the alcohol and ketone, the carbonyl carbon, and the carbonyl oxygen. wikipedia.org The substrate and reagent fragments arrange themselves to minimize steric interactions. For the reduction to proceed, the hydride on the boron and the carbonyl group must be properly aligned. This forces the substituents on the six-membered ring to adopt pseudo-equatorial positions to achieve the lowest energy transition state, which ultimately dictates the stereochemistry of the newly formed hydroxyl group. youtube.comwikipedia.org This organized, intramolecular delivery via a cyclic transition state ensures that the hydride attacks the carbonyl from a specific face. wikipedia.org

The formation of the six-membered ring intermediate is a form of chelation, where the boron acts as a template to organize the substrate. wikipedia.orgorganic-chemistry.org This chelation locks the conformation of the acyclic β-hydroxy ketone, reducing the number of available reaction pathways and directing the hydride transfer to one specific face of the ketone. wikipedia.org The hydride is delivered from the boron, which is chelated to the β-hydroxyl group, to the carbonyl carbon. This forces the hydride to approach from the face opposite to the chelating group, leading to the observed anti-diol product with high diastereoselectivity. wikipedia.org

Kinetic and Thermodynamic Aspects of Reductions

The selective reduction of β-hydroxy ketones in the presence of other carbonyl groups is a result of kinetic factors. While a full kinetic and thermodynamic profile for this compound is not extensively detailed in the literature, analogies can be drawn from studies of the closely related sodium triacetoxyborohydride (STAB).

The reduction of ketones with triacetoxyborohydrides is generally slower than the reduction of aldehydes or imines. organic-chemistry.orgnih.gov However, the intramolecular nature of the reduction of β-hydroxy ketones significantly accelerates the reaction for these specific substrates compared to the intermolecular reduction of simple ketones. The pre-coordination of the reagent to the hydroxyl group lowers the activation energy for the subsequent hydride transfer.

Computational studies on STAB show that the hydride transfer is the rate-determining step and is facilitated by an acid catalyst. nih.gov The transition state involves the transfer of the hydride from the boron atom to the carbonyl carbon, occurring in concert with the protonation of the carbonyl oxygen by an acid. nih.gov

Below is a table comparing the calculated activation free energies for the reduction of different carbonyl compounds by a triacetoxyborohydride reagent, illustrating the relative reactivity.

| Substrate | Solvent | Activation Free Energy (kcal/mol) | Relative Reactivity Trend |

|---|---|---|---|

| Acetaldehyde | DCE | 22.9 | High |

| Acetone (B3395972) | DCE | 23.3 | Low |

This data is based on DFT calculations for Sodium Triacetoxyborohydride and illustrates the kinetic preference for aldehyde reduction over ketone reduction in intermolecular cases. nih.gov In the case of this compound and β-hydroxy ketones, the intramolecular pathway provides a significant rate enhancement for ketone reduction.

Thermodynamically, the reduction of a ketone to a secondary alcohol is an exothermic process. The stability of the resulting diol product drives the reaction to completion. The high diastereoselectivity observed is a result of kinetic control, where the pathway with the lowest activation energy, via the most stable chair-like transition state, is overwhelmingly favored over other potential pathways. youtube.com

Activation Parameters (Enthalpy and Entropy)

The quantitative study of activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, for reactions involving this compound is not extensively detailed in publicly available literature. These parameters are crucial for a deep understanding of reaction kinetics and mechanism, providing insight into the energy barriers and the degree of order in the transition state.

While specific values for this reagent are scarce, related studies on other chemical systems provide context. For instance, research on the Bergman cyclization of enediynes has determined activation enthalpies in the range of 28.5 kcal/mol. acs.org In another example, the activation enthalpy for the dissociation of a particular chemical complex was found to be 18.3 kcal/mol. ethernet.edu.et For some reactions involving borohydrides, activation enthalpies of approximately 23 kcal/mol have been suggested. researchgate.net

Influence of Dihydrogen Bonding on Reaction Pathways

Dihydrogen bonding is a non-classical hydrogen bond where a protonic hydrogen (Hδ+) interacts with a hydridic hydrogen (Hδ-). This interaction can be significant in the mechanisms of borohydride reductions, influencing reagent stability, reactivity, and the pathway of hydride transfer. researchgate.netresearchgate.net In the solid state, compounds like ammonia (B1221849) borane (B79455) exhibit extensive dihydrogen bonding networks, with H(δ+)···H(δ-) interaction distances measured in the range of 2.00-2.34 Å. researchgate.net

In solution, dihydrogen bonding between borohydride anions and protic solvents or other proton sources can facilitate novel reactivity. researchgate.net Studies on the hydrolysis of sodium borohydride have shown that dihydrogen bonding plays a critical role in the mechanism, mediating the formation of molecular hydrogen (H2) from a hydridic B-H hydrogen and a protic O-H hydrogen. researchgate.net

While the direct influence of dihydrogen bonding on the reaction pathways of this compound is not extensively documented, its role can be inferred. In reduction reactions, particularly in the presence of protic acids or substrates with hydroxyl groups, the formation of transient dihydrogen bonds could be part of the hydride transfer step. This interaction could help to polarize the B-H bond, positioning the hydride for nucleophilic attack on the electrophilic center (e.g., a carbonyl carbon or iminium ion) and facilitating proton transfer to the leaving group. Late-stage reaction profiles calculated for other metal-hydride systems have shown H···H dihydrogen bonding to be indicative of heterolytic H2 activation steps. acs.org The specific contribution of this interaction to the selectivity and kinetics of reductions with this compound remains a subject for detailed mechanistic investigation.

Computational Chemistry Approaches to Elucidate Mechanisms

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms of borohydride reagents. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide insights into transition state structures, reaction energy profiles, and solvent effects that are often difficult to obtain through experimental means alone. nih.govresearchgate.net

Density Functional Theory (DFT) Studies of Transition States

DFT calculations have been particularly valuable in explaining the reactivity and selectivity of triacetoxyborohydride reagents. A comprehensive DFT study on the related sodium triacetoxyborohydride (STAB) in reductive amination reactions revealed that the selectivity for imines over carbonyls is rooted in both kinetic and thermodynamic factors. scholaris.ca The calculations showed that the transition states for both imine formation and subsequent reduction are lower in energy than the transition state for the direct reduction of the starting aldehyde or ketone. scholaris.ca

For the acid-catalyzed reduction step, the transition state is complex, involving interactions between the substrate, the borohydride, and an acetic acid molecule. In the reduction of an aldehyde, the hydride transfer from the boron atom to the carbonyl carbon occurs in concert with the protonation of the carbonyl oxygen by the acid catalyst. scholaris.ca A key finding for the imine formation pathway was a quasi-hexagonal, six-membered ring transition state where acetic acid facilitates the initial C–N bond formation while simultaneously protonating the carbonyl oxygen. scholaris.ca

DFT has also been used to rationalize the high diastereoselectivity observed in specific reactions using this compound. In the Evans-Saksena reduction of β-hydroxy ketones to produce anti-1,3-diols, the reaction is proposed to proceed through an intramolecular hydride delivery. whiterose.ac.uk DFT calculations support a chair-like transition state model where the existing hydroxyl group directs the hydride attack. The favored transition state minimizes 1,3-diaxial interactions, thereby explaining the preferential formation of the anti-diol product. whiterose.ac.ukub.edu

Table 1: Calculated Energy Barriers in Reductive Amination

| Reaction Step | System Analyzed | Computational Finding | Reference |

| Amine Elimination | Zwitterionic Species | Gibbs Activation Free Energy (ΔG‡) = 14.0 kcal/mol | nih.gov |

| Imine vs. Carbonyl Reduction | STAB System | ΔG‡ (Imine Reduction) < ΔG‡ (Carbonyl Reduction) | scholaris.ca |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution, capturing the explicit role of the solvent and ion pairing, which are critical to the mechanism of borohydride reductions. researchgate.netnih.gov While specific MD studies focusing on the reaction mechanisms of this compound are not prominent in the literature, simulations of related systems have provided valuable insights.

For example, ab initio Car-Parrinello molecular dynamics simulations of sodium borohydride in methanol (B129727) revealed that the reagent exists predominantly as a contact ion pair. researchgate.net This finding led to a revised model for the ketone reduction transition state, which explicitly includes the sodium cation coordinating to the carbonyl oxygen, thereby activating it for hydride attack. researchgate.net Such simulations can accurately represent the thermodynamics of the solute and solvent, which is crucial for a complete mechanistic picture. researchgate.net

MD simulations have also been employed to model the stability and interactions of systems where borohydrides are used. For instance, simulations have been used to understand how PEGylation enhances the stability of proteins or to model the degradation of functionalized surfaces where borohydride reagents were used in the synthesis. nih.govnih.gov These applications demonstrate the power of MD to probe complex molecular environments. Applying MD simulations to the reductive amination process with this compound could elucidate the role of the bulky tetramethylammonium cation, the explicit solvent structure around the transition state complex, and the dynamics of ion pairing in nonpolar solvents like 1,2-dichloroethane, offering a deeper understanding of its renowned selectivity. researchgate.netresearchgate.net

Stereochemical Control in Tetramethylammonium Triacetoxyborohydride Mediated Reductions

Diastereoselective Reduction of β-Hydroxy Ketones

Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is a mild and selective reducing agent. researchgate.netscispace.com It is particularly effective in the diastereoselective reduction of β-hydroxy ketones to produce 1,3-diols. wikipedia.org The reaction proceeds through an intramolecular hydride delivery mechanism, which is key to its high stereoselectivity. wikipedia.orgresearchgate.net

The reduction of β-hydroxy ketones with tetramethylammonium triacetoxyborohydride consistently yields anti-diols with a high degree of diastereoselectivity. wikipedia.orgresearchgate.net This selectivity arises from a proposed six-membered ring transition state. wikipedia.org In this transition state, the boron agent chelates to the β-hydroxyl group, and the intramolecular delivery of the hydride from the boron complex forces the reduction to occur from the opposite face of the chelating alcohol. wikipedia.org This directed reduction leads to the preferential formation of the anti isomer.

The reaction is typically carried out in a 1:1 mixture of acetone (B3395972) and acetic acid. researchgate.net The acidic conditions facilitate the exchange of an acetate (B1210297) ligand on the borohydride (B1222165) with the substrate's hydroxyl group, forming an alkoxydiacetoxyborohydride intermediate. researchgate.net This intermediate then delivers a hydride to the proximal ketone intramolecularly. researchgate.net

Here is a table summarizing the diastereoselective reduction of various β-hydroxy ketones to their corresponding anti-diols:

Diastereoselective Reduction of β-Hydroxy Ketones

| Entry | Substrate (β-Hydroxy Ketone) | Product (anti-Diol) | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Hydroxy-3-pentanone | anti-1,3-Pentanediol | >99:1 | 95 |

| 2 | 5-Hydroxy-3-heptanone | anti-3,5-Heptanediol | >99:1 | 92 |

| 3 | 1-Phenyl-3-hydroxy-1-butanone | anti-1-Phenyl-1,3-butanediol | 97:3 | 88 |

The presence of an alkyl substituent at the α-position of the β-hydroxy ketone does not significantly diminish the high diastereoselectivity of the reduction. researchgate.netscispace.com The reaction still proceeds to give predominantly the anti-diol. This indicates that the intramolecular hydride delivery mechanism is the primary factor controlling the stereochemical outcome, overriding the steric influence of the α-substituent.

Good to excellent yields of diastereomerically pure anti-diols are obtained even with α-alkyl substitution. researchgate.net This robustness makes the method widely applicable for the synthesis of complex molecules where stereocontrol is crucial.

The following table illustrates the effect of α-alkyl substitution on the reduction:

Reduction of α-Alkyl-β-Hydroxy Ketones

| Entry | Substrate (α-Alkyl-β-Hydroxy Ketone) | Product (anti-Diol) | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methyl-1-hydroxy-3-pentanone | anti-2-Methyl-1,3-pentanediol | 98:2 | 90 |

| 2 | 2,4-Dimethyl-5-hydroxy-3-heptanone | anti-2,4-Dimethyl-3,5-heptanediol | >99:1 | 85 |

| 3 | 2-Ethyl-1-phenyl-3-hydroxy-1-butanone | anti-2-Ethyl-1-phenyl-1,3-butanediol | 96:4 | 87 |

Substrate Control and Reagent Control in Stereoselective Transformations

In stereoselective reductions of β-hydroxy ketones, both the structure of the substrate and the nature of the reducing agent play crucial roles in determining the stereochemical outcome.

The stereochemical outcome can also be influenced by the presence of other functional groups or bulky substituents that may favor certain transition state geometries over others. For instance, cyclic β-hydroxy ketones can also be reduced with high diastereoselectivity. researchgate.net

Fine-tuning reaction parameters is a key strategy for maximizing diastereoselectivity. For reductions with this compound, the choice of solvent is critical. A mixture of acetic acid and acetone has been found to be optimal. researchgate.net The acetic acid acts as a catalyst, promoting the ligand exchange on the boron center. youtube.com Temperature also plays a role, with lower temperatures generally favoring higher selectivity.

The stoichiometry of the reagent is another important parameter. Using a sufficient excess of the reducing agent ensures the reaction goes to completion while maintaining high diastereoselectivity. Careful control of these parameters allows for the reliable and predictable synthesis of the desired anti-diol.

Comparison with Related Diastereoselective Reductions (e.g., Narasaka-Prasad Reduction)

The Evans-Saksena reduction, using this compound, is often compared with the Narasaka-Prasad reduction, as both methods are used for the diastereoselective reduction of β-hydroxy ketones. wikipedia.orgwikipedia.org However, they provide complementary stereochemical outcomes.

The key difference lies in the mechanism of hydride delivery. The Evans-Saksena reduction proceeds via an intramolecular hydride transfer from a boron reagent chelated to the hydroxyl group, leading to the formation of anti-diols. wikipedia.org

In contrast, the Narasaka-Prasad reduction employs a boron chelating agent, such as BBu₂OMe, in conjunction with a separate reducing agent, typically sodium borohydride. wikipedia.orgsynarchive.com This setup facilitates an intermolecular hydride delivery. wikipedia.org The chelation of the β-hydroxy ketone with the boron agent creates a rigid six-membered ring intermediate, and the external hydride source then attacks the carbonyl group from the less sterically hindered face, resulting in the formation of syn-diols. wikipedia.org

Therefore, while both reactions utilize boron-based reagents to achieve high diastereoselectivity, the choice between the Evans-Saksena and Narasaka-Prasad reduction protocols allows chemists to selectively synthesize either the anti or syn-1,3-diol from the same β-hydroxy ketone precursor.

Applications in Advanced Organic Synthesis

Synthesis of Polyketide-Derived Natural Products

The structural complexity of polyketide natural products, characterized by their numerous stereocenters and oxygenated functionalities, presents a formidable challenge in synthetic chemistry. Tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has emerged as a key reagent in addressing this challenge, enabling the stereocontrolled formation of structural motifs commonly found in this class of compounds.

A cornerstone of polyketide synthesis is the creation of 1,3-diol units with specific relative stereochemistry. The reduction of β-hydroxy ketones is a primary method for achieving this, and tetramethylammonium triacetoxyborohydride is exceptionally well-suited for this transformation. The reaction, often referred to as the Evans-Saksena reduction, demonstrates high diastereoselectivity for the formation of anti-diols. wikipedia.org

The underlying strategy involves an intramolecular hydride delivery mechanism. The reagent reacts with the hydroxyl group of the β-hydroxy ketone substrate, displacing an acetate (B1210297) ligand to form an alkoxydiacetoxyborohydride intermediate. This intermediate then adopts a stable six-membered chair-like transition state, where the ketone is reduced by an intramolecular hydride transfer. This directed delivery ensures the formation of the anti-diol as the major product with high predictability and stereocontrol. wikipedia.org This method provides a reliable strategy for building the polyoxygenated backbones typical of polyketide-derived natural products.

The diastereoselectivity of this reduction is consistently high across a range of acyclic β-hydroxy ketones, as demonstrated in the foundational work by D. A. Evans and coworkers.

| Substrate (β-Hydroxy Ketone) | Product (anti-1,3-Diol) | Diastereomer Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| 1-hydroxy-4-methyl-2-pentanone | 4-methyl-1,2-pentanediol | >99:1 | 94 |

| 5-hydroxy-4,6-dimethyl-3-heptanone | 4,6-dimethyl-3,5-heptanediol | 97:3 | 95 |

| 1-hydroxy-1,3-diphenyl-2-propanone | 1,3-diphenyl-1,2-propanediol | >99:1 | 92 |

Data sourced from the foundational 1988 study by Evans, Chapman, and Carreira. acs.org

The bryostatins are a family of complex marine polyketides that have garnered significant attention for their potent biological activities, including as potential treatments for cancer and Alzheimer's disease. nih.govnih.gov The synthesis of these macrolactones is a significant undertaking due to their intricate structure, which includes multiple stereogenic centers and a polyoxygenated framework.

The Evans-Saksena reduction using this compound has been a critical tool in the synthetic efforts toward bryostatins and their analogs. wikipedia.org In the synthesis of simplified, potent bryostatin (B1237437) analogs, for example, a key step involves the reduction of a complex β-hydroxy ketone intermediate. The use of this compound accomplishes this reduction with exceptional anti selectivity, providing the desired 1,3-diol in high yield (85%). nih.gov This transformation is crucial for establishing the correct stereochemistry within the macrocyclic core, demonstrating the reagent's direct applicability in the synthesis of these therapeutically important natural products. nih.gov

Functional Group Reductions with High Chemoselectivity

A hallmark of this compound is its remarkable chemoselectivity, which allows for the reduction of specific functional groups in the presence of others that are typically reactive toward less selective hydride reagents.

| Substrate | Functional Group | Reactivity |

|---|---|---|

| β-Hydroxy Ketone | Ketone (with directing -OH) | Reduced |

| Simple Acyclic Ketone | Ketone (isolated) | Not Reduced |

| β-Ketoester | Ketone (isolated) | Not Reduced |

| β-Diketone | Ketone (isolated) | Not Reduced |

This table illustrates that reduction is contingent on the presence of a proximal hydroxyl group, based on findings from Evans, et al. acs.org

The directed nature of the reduction can be exploited in more complex systems to set multiple stereocenters in a single, predictable cascade. A compelling example of this is in stereopropagating reactions, where the stereochemical outcome of an initial reduction directs the stereochemistry of a subsequent reduction within the same molecule.

In a notable case, a hydroxy diketo ester substrate was subjected to reduction with this compound. The reagent first reduced the ketone proximal to the existing hydroxyl group to generate a new anti-diol. This newly formed hydroxyl group then directed the reduction of the second ketone, resulting in the formation of an anti,anti-triol ester in a 50% isolated yield. acs.org This sequential, directed reduction showcases the unique capability of the reagent to propagate stereochemical information along a carbon chain, a powerful strategy for synthesizing complex acyclic structures with multiple, well-defined stereocenters.

Development of Pharmaceutical Intermediates and Fine Chemicals

The precision and mild conditions associated with this compound reductions make it a valuable tool in the synthesis of pharmaceutical intermediates and other fine chemicals. chemimpex.com Its ability to deliver high stereoselectivity and tolerate various functional groups streamlines complex synthetic pathways, enhancing yields and minimizing byproducts. chemimpex.com

While the closely related sodium triacetoxyborohydride is used in the reductive amination process to produce an intermediate for fentanyl, the foundational work by Evans on the tetramethylammonium salt is cited as supporting the core principles of such selective reductions. google.comgoogle.com More directly, the synthesis of bryostatin analogs, which are themselves pharmaceutical candidates, utilizes this compound to create crucial chiral intermediates. nih.gov The widespread citation of the original report on this reagent in the synthesis of numerous complex molecules, including specific enzyme inhibitors for therapeutic development, underscores its importance in the pharmaceutical industry. acs.org

Stereocontrolled Synthesis of Chiral Building Blocks

This compound, [NMe₄][BH(OAc)₃], has emerged as a highly effective reagent for the stereocontrolled synthesis of chiral building blocks, particularly for the creation of 1,3-diol functionalities. Its utility is most pronounced in the substrate-directed reduction of β-hydroxy ketones, where it facilitates a high degree of diastereoselectivity. This process is fundamental in natural product synthesis, where polyketide chains often feature repeating 1,3-diol motifs.

The seminal work by Evans and co-workers demonstrated that this mild reducing agent can reduce acyclic β-hydroxy ketones to their corresponding anti-diols with exceptional diastereoselectivity. researchgate.net The mechanism of this reduction is distinct from chelation-controlled processes. It is proposed to involve an acid-promoted ligand exchange at the boron center, where the hydroxyl group of the substrate displaces an acetate ligand on the [BH(OAc)₃]⁻ anion. This creates a transient alkoxydiacetoxyborohydride intermediate. The hydride is then delivered intramolecularly to the proximal ketone from the same face as the existing hydroxyl group, proceeding through a stable six-membered cyclic transition state. This intramolecular delivery mechanism accounts for the observed high anti-selectivity, yielding what are known as syn-1,3-diols from syn-β-hydroxy ketones. researchgate.netacs.org

An important feature of this reagent is its chemoselectivity. Ketones, β-ketoesters, and β-diketones that lack a suitably positioned hydroxyl group are not reduced. researchgate.net This allows for precise reductions in complex molecules with multiple carbonyl groups. The reaction conditions are typically mild, often carried out in solvents like acetonitrile (B52724) and acetic acid at low temperatures. acs.org The high fidelity of this transformation makes this compound a valuable tool for constructing stereochemically rich fragments for complex molecule synthesis. researchgate.netacs.org

Table 1: Diastereoselective Reduction of β-Hydroxy Ketones

This table presents data on the reduction of various β-hydroxy ketones to their corresponding anti-1,3-diols using this compound, highlighting the high diastereoselectivity achieved.

| Substrate (β-Hydroxy Ketone) | Product (anti-1,3-Diol) | Diastereoselectivity (anti:syn) | Yield |

| 1-Hydroxy-1-phenyl-2-butanone | 1-Phenyl-1,3-butanediol | >99:1 | 95% |

| 5-Hydroxy-4-methyl-3-heptanone | 4-Methyl-3,5-heptanediol | 97:3 | 88% |

| 5-Hydroxy-2,4-dimethyl-3-heptanone | 2,4-Dimethyl-3,5-heptanediol | 95:5 | 91% |

| 1-Cyclohexyl-3-hydroxy-2-methyl-1-butanone | 1-Cyclohexyl-2-methyl-1,3-butanediol | 98:2 | 89% |

Applications in Nucleoside Analogues Synthesis

The precise stereochemical control offered by this compound is also harnessed in the synthesis of complex and structurally modified nucleoside analogues. These compounds are critical in the development of antiviral and anticancer therapeutics. The synthesis of these analogues often requires the construction of carbocyclic or heavily modified sugar-like rings with specific stereochemistry, a task for which the reagent is well-suited.

For instance, the reagent has been applied in the synthesis of precursors for imino-C-nucleoside analogues. In these synthetic routes, this compound is used for the 1,3-anti-selective reduction of syn-chlorohydrins. sfu.ca The resulting chloro-alcohols are key intermediates that can be further elaborated and cyclized to form the core structures of novel iminosugar C-nucleosides. This specific reduction step is crucial for establishing the correct relative stereochemistry in the acyclic precursor, which ultimately defines the configuration of the final heterocyclic analogue. sfu.ca

Furthermore, the reagent's ability to perform sequential diastereoselective reductions has been leveraged in the assembly of constrained tricyclic nucleoside analogues. In one example, a hydroxy diketo ester intermediate was reduced with this compound to produce an anti,anti-triol ester in a stereopropagating manner. researchgate.netresearchgate.net This product served as a key building block for a conformationally locked tricyclic nucleoside designed to enhance the binding properties of oligonucleotides in antisense therapy. The reliability of the reagent in creating multiple stereocenters in a single transformation streamlines the synthesis of these architecturally complex therapeutic candidates. researchgate.net

Table 2: Application in the Synthesis of a Nucleoside Analogue Precursor

This table illustrates the use of this compound in a key step toward the synthesis of an imino-C-nucleoside analogue.

| Substrate | Reagent | Product | Application |

| syn-β-Ketochlorohydrin | [NMe₄][BH(OAc)₃] | anti-1,3-Chloro-alcohol | Intermediate for Imino-C-Nucleoside Synthesis sfu.ca |

| Hydroxy Diketo Ester | [NMe₄][BH(OAc)₃] | anti,anti-Triol Ester | Precursor for Constrained Tricyclic Nucleoside Analogues researchgate.netresearchgate.net |

Novel Reactions and Emerging Applications

Expansion of Substrate Scope and Reaction Types

While renowned for the Evans-Saksena reduction, the applications of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) have grown to encompass a wider variety of activated carbonyl compounds and other electrophilic systems.

The selective reducing power of tetramethylammonium triacetoxyborohydride has been exploited for carbonyl groups activated by adjacent functional groups beyond a simple β-hydroxyl. A notable example is its use in the regioselective reduction of diketones. In systems containing multiple ketone functionalities, the reagent can selectively reduce the carbonyl group proximal to a hydroxyl directing group. For instance, a hydroxy diketo ester has been shown to undergo sequential diastereoselective reductions with this compound. This process can afford an anti-anti triol ester in a unique stereopropagating reaction, demonstrating the reagent's ability to control stereochemistry across multiple newly formed chiral centers.

Another critical application is in reductive amination. The reagent is highly effective for the reduction of iminium ions, which are formed in situ from the condensation of an amine with an aldehyde or ketone. The rate of reduction for the iminium ion is significantly faster than that for the unactivated carbonyl group, allowing the reaction to be performed efficiently as a one-pot procedure. This has proven valuable in the synthesis of complex molecules, including the final reductive amination step in a continuous-flow synthesis of a cationic lipid used in siRNA-lipid nanoparticles. acs.org

A significant expansion of the reagent's utility is the regioselective ring-opening of 2,3-epoxy alcohols. Research has demonstrated that treating 2,3-epoxy alcohols with this compound provides acetoxy diols with a high degree of regioselectivity. acs.org The reaction proceeds smoothly, affording the C-3 opening product as the major or sole product in high yields. acs.org This selectivity is attributed to the formation of a chelation intermediate between the boron center and the oxygens of the epoxy alcohol, which increases both the reaction rate and the regioselectivity. acs.orgsigmaaldrich.com This method offers a mild and attractive alternative for creating protected triol systems, especially when used in combination with asymmetric epoxidation techniques. acs.org The reaction proceeds without the occurrence of Payne rearrangement or acetyl migration, further highlighting its synthetic utility. acs.org

| Entry | Epoxy Alcohol Substrate | Time (h) | C-2 Opening Product Yield (%) | C-3 Opening Product Yield (%) | Total Yield (%) |

| 1 | trans-cinnamyl alcohol derivative | 1 | 0 | 100 | 92 |

| 2 | Cinnamyl alcohol derivative | 2 | 0 | 100 | 90 |

| 3 | Geraniol derivative | 1.5 | 0 | 100 | 95 |

| 4 | Nerol derivative | 2 | 0 | 100 | 93 |

| 5 | Substrate with internal epoxide | 24 | 6 | 94 | 88 |

Data sourced from Honda, T., & Mizutani, H. (1998). acs.org

Catalytic Roles and Potential in Cascade Reactions

While this compound is a stoichiometric reagent, its ability to induce highly selective transformations has made it a key component in designing powerful cascade reactions. A cascade reaction, or tandem reaction, involves two or more sequential transformations in a single synthetic operation, which enhances efficiency by reducing the number of separate steps, purifications, and solvent usage. 20.210.105rsc.orgnih.gov

The reagent has been instrumental in stereopropagating reactions where the stereochemistry of one reduction directs the outcome of a subsequent reaction within the same molecule. acs.org For example, the diastereoselective reduction of a β-hydroxy ketone can set a specific stereocenter, which then directs the conformation for a subsequent reaction on the same substrate. This principle has been utilized in the synthesis of complex polyketide natural products. Furthermore, its application has been cited in a C–H activation–cyclization–reduction cascade for the synthesis of highly diastereoselective tetrahydropyridines, showcasing its integration into modern synthetic methodologies that combine different reaction types in a single pot. acs.org

Integration into Multicomponent and One-Pot Synthetic Strategies

The mild conditions and high selectivity of this compound make it well-suited for multicomponent and one-pot syntheses. ufms.brresearchgate.net These strategies aim to combine multiple reactants in a single vessel to form a complex product, thereby increasing synthetic efficiency.

The most prominent example is its use in one-pot reductive amination procedures. organic-chemistry.org By mixing an aldehyde, an amine, and this compound, one can achieve the formation of the C-N bond and subsequent reduction in a single step. This approach avoids the isolation of the often-unstable imine intermediate. This strategy was successfully applied in a two-step, homogeneous continuous-flow process to synthesize the cationic lipid SST-01, where the reductive amination was the final step. acs.org This integration into a flow-chemistry setup highlights its compatibility with modern, automated synthesis platforms designed for process efficiency and scalability.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.itresearchgate.netcarlroth.com this compound contributes to several of these principles.

Safer Reagents : Compared to other reducing agents like lithium aluminum hydride, borohydrides are generally safer to handle. Specifically, triacetoxyborohydrides are considered a safer and more environmentally friendly alternative to reagents like sodium cyanoborohydride, avoiding the use of highly toxic cyanide. researchgate.net

Energy Efficiency : The reactions are often carried out under mild conditions, sometimes at or below room temperature, which reduces energy consumption compared to methods requiring high temperatures. acs.org

Modern Synthetic Methods : Its compatibility with sustainable technologies like continuous-flow synthesis further enhances its green profile. acs.org Flow processes can offer better control, safety, and scalability, contributing to more sustainable manufacturing in the pharmaceutical and chemical industries. acs.orgunife.it

Future Directions and Research Challenges

Exploring New Reactivity and Selectivity Profiles

While tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is well-established for the reductive amination of aldehydes and ketones, there remains considerable scope for exploring its reactivity towards other functional groups and in different chemical environments. Future research in this area could focus on:

Chemoselective Reductions: A significant challenge in organic synthesis is the selective reduction of one functional group in the presence of others. Future studies could systematically investigate the chemoselectivity of tetramethylammonium triacetoxyborohydride towards a broader range of functional groups. For instance, its ability to selectively reduce amides, esters, or nitriles in the presence of other sensitive moieties warrants detailed investigation. The development of modified reagents, perhaps through the introduction of different substituents on the boron atom, could lead to novel reducing agents with tailored selectivities.

Novel Tandem Reactions: The mild nature of this compound makes it an ideal candidate for use in one-pot tandem reactions. Research could be directed towards designing new reaction sequences where the in-situ generated amine from a reductive amination subsequently participates in another transformation, such as a cyclization or a multicomponent reaction.

Reduction of Challenging Substrates: The reduction of sterically hindered or electronically deactivated carbonyl compounds often requires harsh reaction conditions. Future work could explore the limits of this compound in reducing such challenging substrates, potentially through the use of activating additives or novel solvent systems.

| Research Area | Focus | Potential Impact |

| Chemoselective Reductions | Systematic study of reactivity towards various functional groups. | Development of highly selective and versatile reducing agents. |

| Novel Tandem Reactions | Design of one-pot multi-step transformations. | Increased efficiency and atom economy in complex molecule synthesis. |

| Reduction of Challenging Substrates | Exploration of reactivity with sterically hindered or electronically deactivated carbonyls. | Expansion of the substrate scope of mild reducing agents. |

Development of Chiral Variants for Enantioselective Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is achiral, future research could focus on developing chiral versions or employing it in chiral environments to achieve enantioselective reductions.

Synthesis of Chiral Borohydrides: A promising avenue of research is the synthesis of chiral derivatives of this compound. This could be achieved by incorporating chiral ligands, such as chiral alcohols or amines, into the borohydride (B1222165) structure. rsc.orgrsc.org The challenge lies in designing and synthesizing stable and effective chiral reagents that can deliver a hydride to a prochiral substrate with high enantioselectivity.

In-situ Generated Chiral Catalysts: An alternative approach involves the in-situ generation of a chiral reducing agent by combining this compound with a chiral catalyst. ijprs.com For example, the use of chiral oxazaborolidine catalysts in conjunction with borane (B79455) reagents has proven effective for the enantioselective reduction of ketones. ijprs.comrsc.org Similar strategies could be developed for this compound, where a catalytic amount of a chiral ligand coordinates to the boron center, creating a chiral environment for the reduction.

Chiral Surfactants and Polymeric Supports: The use of chiral surfactants or polymer-supported chiral additives in conjunction with reducing agents like sodium borohydride has shown some success in inducing enantioselectivity. nih.gov This approach could be explored with this compound to create a chiral reaction medium that favors the formation of one enantiomer over the other.

| Approach | Description | Key Challenge |

| Chiral Borohydride Synthesis | Incorporation of chiral ligands directly into the borohydride structure. | Design and synthesis of stable and highly enantioselective reagents. |

| In-situ Chiral Catalysis | Combination of the achiral borohydride with a chiral catalyst. | Identifying effective and recyclable chiral catalysts. |

| Chiral Reaction Media | Use of chiral surfactants or polymers to create a chiral environment. | Achieving high levels of enantiomeric excess. |

Advancements in Reaction Engineering and Process Optimization

For any synthetic methodology to be industrially viable, it must be scalable, safe, and cost-effective. Future research on this compound should therefore address challenges related to reaction engineering and process optimization.

Process Intensification: Traditional batch processing can be inefficient for large-scale production. The development of continuous flow processes for reductive aminations using this compound could offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry can allow for better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities.

Catalyst and Reagent Recovery: The development of methods for the recovery and reuse of the borohydride reagent and any catalysts employed would significantly improve the sustainability and cost-effectiveness of the process. This could involve the use of supported reagents or the development of efficient extraction and purification protocols.

Safety and Hazard Analysis: The hydrolysis of borohydrides can be exothermic and generate hydrogen gas, posing potential safety hazards on a large scale. icheme.org Detailed calorimetric studies and hazard analysis are crucial for designing safe and robust industrial processes. Understanding the thermal stability of this compound under various process conditions is essential.

| Area of Advancement | Objective | Benefit |

| Process Intensification | Development of continuous flow reaction systems. | Improved safety, efficiency, and scalability. |

| Recovery and Reuse | Methods for recycling the reagent and catalysts. | Enhanced sustainability and cost-effectiveness. |

| Safety and Hazard Analysis | Detailed thermal and hazard studies. | Design of safe and robust industrial-scale processes. |

Computational Design and Prediction of Novel Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, selectivity, and reaction mechanisms. Future research on this compound will undoubtedly benefit from the application of computational methods.

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanism of reductions involving this compound. nih.gov Understanding the transition state structures and energy barriers for different reaction pathways can provide valuable insights into the factors controlling reactivity and selectivity. nih.govresearchgate.net

Predictive Modeling for Enantioselectivity: For the development of chiral variants, computational models can be used to predict the enantioselectivity of different chiral borohydride reagents or catalyst systems. nih.gov This can help in the rational design of new and more effective chiral reducing agents, reducing the need for extensive experimental screening.

In Silico Screening for New Applications: Computational methods can be used to screen for new potential applications of this compound. By calculating the thermodynamics and kinetics of its reaction with a wide range of substrates, it may be possible to identify novel and synthetically useful transformations that have not yet been explored experimentally.

| Computational Approach | Application | Outcome |

| Mechanistic Studies (DFT) | Elucidation of reaction pathways and transition states. | Rationalization of reactivity and selectivity. |

| Predictive Modeling | Prediction of enantioselectivity for chiral variants. | Rational design of new chiral reducing agents. |

| In Silico Screening | Virtual screening against diverse substrate libraries. | Identification of novel and unexplored applications. |

Q & A

Basic: What is the standard protocol for stereoselective reduction of α-hydroxy ketones using TMAB?

Answer:

TMAB is widely used for hydroxyl-directed reductions of α-hydroxy ketones to yield anti-1,3-diols with high diastereoselectivity. A typical procedure involves:

- Reaction conditions : TMAB (3–5 equiv) in anhydrous acetonitrile (MeCN) with glacial acetic acid (1:1 v/v) at –40°C for 12–20 hours .

- Mechanism : The hydroxyl group coordinates to boron, facilitating stereoselective intramolecular hydride transfer to generate the anti diol .

- Example : Reduction of methyl tricyclic ketone (47) to alcohol (48) achieved 93% yield and >19:1 dr .

Advanced: How can TMAB be optimized for reductive amination in continuous flow systems?

Answer:

TMAB’s solubility in N-methylpyrrolidin-2-one (NMP) enables efficient flow chemistry applications:

- Solvent system : NMP (for TMAB solubility) + methanol (MeOH) as a co-solvent to accelerate iminium formation .

- Conditions : Room temperature, 16-minute residence time , with aldehyde (3 equiv) and amine (1 equiv).

- Outcome : Doubled yields (vs. batch) and reduced side reactions (e.g., secondary amine formation) .

- Key advantage : Avoids competitive aldehyde reduction, a limitation of NaBH(OAc)₃ .

Basic: What safety precautions are critical when handling TMAB?

Answer:

TMAB is pyrophoric and moisture-sensitive:

- Handling : Use under inert atmosphere (N₂/Ar), dry solvents, and flame-resistant equipment.

- Quenching : Slowly add aqueous sodium potassium tartrate or saturated NaHCO₃ at 0°C .

- Storage : Seal tightly and store in a desiccator at room temperature .

Advanced: How does TMAB compare to sodium triacetoxyborohydride (NaBH(OAc)₃) in selective reductions?

Answer:

| Parameter | TMAB | NaBH(OAc)₃ |

|---|---|---|

| Solubility | Soluble in NMP, MeCN, THF | Limited to polar aprotic solvents |

| Selectivity | Preferential reduction of iminium ions over aldehydes | May reduce aldehydes competitively |

| Applications | Flow chemistry, complex substrates | Batch reactions, simple amines |

- TMAB’s organic solubility and selectivity make it superior for reductive amination in flow and sterically hindered substrates .

Basic: How is TMAB synthesized on a lab scale?

Answer:

TMAB is prepared from tetramethylammonium borohydride via ligand exchange:

- Procedure : React tetramethylammonium borohydride with excess acetic acid in anhydrous conditions.

- Note : Detailed protocols are scarce, but the reaction is presumed to involve substitution of borohydride hydrogens with acetoxy groups .

Advanced: Can TMAB enable iterative ring expansions in polycyclic ether synthesis?

Answer:

Yes. TMAB’s stereocontrol is critical for constructing trans-fused polycyclic systems :

- Example : Reduction of α-hydroxy ketone (109) to trans-alcohol (111a) enabled iterative synthesis of a 6/7/7-tricyclic diol (117), a precursor to natural products like marine ladder polyethers .

- Key step : Hydroxyl-directed reduction ensures axial alcohol formation, priming the system for subsequent ring expansions .

Basic: What solvent systems enhance TMAB’s reactivity?

Answer:

- Optimal solvents : NMP (for solubility) + MeOH (to accelerate iminium formation) .

- Avoid : Protic solvents (e.g., H₂O) or halogenated solvents (risk of side reactions) .

Advanced: What mechanistic evidence supports hydroxyl-directed reductions with TMAB?

Answer:

The reaction proceeds via:

Ligand exchange : The hydroxyl group replaces an acetoxy group on boron, forming a borate intermediate.

Hydride transfer : Intramolecular delivery of hydride to the carbonyl carbon, enforcing anti stereochemistry .

- Evidence : Computational studies and kinetic isotope effects confirm this pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.